molecular formula C12H13NO3S B11728762 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine

2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine

Cat. No.: B11728762
M. Wt: 251.30 g/mol
InChI Key: HZWJQBNSBQWWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine is an organic compound that features both furan and phenylsulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with an appropriate nucleophile.

    Formation of the Ethanamine Backbone: The ethanamine backbone can be constructed through reductive amination or other amine-forming reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide or removed entirely.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the phenylsulfonyl group may yield phenylsulfides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: May be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Could be used in the production of materials with specific chemical properties or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and phenylsulfonyl groups could play a role in these interactions by providing specific binding affinities or reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)ethanamine: Lacks the phenylsulfonyl group, which may result in different chemical reactivity and applications.

    2-(Phenylsulfonyl)ethanamine:

    2-(Furan-2-yl)-2-(phenyl)ethanamine: Similar structure but without the sulfonyl group, leading to different reactivity and applications.

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-(furan-2-yl)ethanamine

InChI

InChI=1S/C12H13NO3S/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10/h1-8,12H,9,13H2

InChI Key

HZWJQBNSBQWWQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.